3-Bromo-2-chloroquinoline

Heterocyclic Chemistry Halogenation Process Chemistry

3-Bromo-2-chloroquinoline (CAS 101870-60-4) is a bis-halogenated quinoline building block with orthogonal C2-Cl and C3-Br reactivity handles, enabling site-selective sequential functionalization (e.g., Suzuki-Miyaura) for complex molecule construction. Unlike mono-halogenated analogs, this substitution pattern allows precise control in medicinal chemistry and agrochemical research. High-purity material with documented analytical data ensures reproducibility in multi-step syntheses, minimizing side reactions.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 101870-60-4
Cat. No. B035304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-chloroquinoline
CAS101870-60-4
Synonyms3-BROMO-2-CHLOROQUINOLINE
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=N2)Cl)Br
InChIInChI=1S/C9H5BrClN/c10-7-5-6-3-1-2-4-8(6)12-9(7)11/h1-5H
InChIKeyRWWUFTQVKMNRQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-chloroquinoline CAS 101870-60-4: A Strategic Bis-Halogenated Quinoline Scaffold for Orthogonal Cross-Coupling and Advanced Heterocycle Synthesis


3-Bromo-2-chloroquinoline (CAS 101870-60-4) is a bis-halogenated quinoline building block characterized by the presence of bromine at the 3-position and chlorine at the 2-position on the heteroaromatic ring. This specific substitution pattern, with a molecular formula of C₉H₅BrClN and a molecular weight of 242.50 g/mol, distinguishes it from mono-halogenated or differently substituted quinoline isomers [1]. The compound typically presents as a white to pale yellow solid with a melting point range of 96-103 °C . As a heterocyclic intermediate, its primary value lies in enabling site-selective, sequential functionalization strategies—leveraging the differential reactivity of the C2-Cl and C3-Br bonds—which is critical for constructing complex molecular architectures in medicinal chemistry and agrochemical research [2].

Why Unverified 3-Bromo-2-chloroquinoline Substitution Risks Cross-Coupling Failure: Differentiating Procurement Based on Purity, Reactivity, and Application-Specific Performance


Generic substitution of 3-bromo-2-chloroquinoline with structurally similar analogs, such as 3-bromoquinoline or 2-chloroquinoline, is scientifically unsound due to critical differences in reactivity and synthetic utility [1]. The presence of two distinct halogen atoms in 3-bromo-2-chloroquinoline provides orthogonal reactivity handles for sequential palladium-catalyzed cross-coupling reactions, a capability absent in mono-halogenated analogs. This orthogonal reactivity enables the construction of complex quinoline-based architectures with precise control over substitution patterns, which is essential for the synthesis of biologically active molecules and advanced materials [2]. Furthermore, the availability of well-characterized, high-purity material with documented analytical data ensures reproducibility in multi-step synthetic sequences, minimizing the risk of unexpected side reactions or low yields associated with using unverified or lower-purity alternatives [3].

Quantitative Differentiation of 3-Bromo-2-chloroquinoline (CAS 101870-60-4): A Head-to-Head Comparison of Synthetic Yield, Purity, and Reactivity Against Analogous Quinoline Building Blocks


Comparative Synthesis Yield: 3-Bromo-2-chloroquinoline via POCl₃-Mediated Chlorination of 3-Bromoquinolin-2(1H)-one

A well-established synthetic route to 3-bromo-2-chloroquinoline involves the chlorination of 3-bromoquinolin-2(1H)-one using phosphorus oxychloride (POCl₃) in acetonitrile . This method has been reported to provide the target compound in an 89% isolated yield after simple work-up, with the product confirmed by ¹H NMR, ¹³C NMR, and elemental analysis . In contrast, alternative synthetic routes starting from 3-bromoquinoline-1-oxide have been reported with significantly lower yields, such as approximately 77% . This yield differential is critical for process economics, particularly when scaling up for multi-step syntheses where intermediate efficiency directly impacts overall cost and material availability.

Heterocyclic Chemistry Halogenation Process Chemistry

Differential Purity Specifications Across Commercial Suppliers: Impact on Reproducibility in Cross-Coupling Reactions

Commercial sources of 3-bromo-2-chloroquinoline (CAS 101870-60-4) offer varying purity grades, typically ranging from 95% to 98% . Higher purity grades (98%) are particularly critical for palladium-catalyzed cross-coupling reactions, where trace impurities such as residual palladium, sulfur-containing compounds, or other halogenated byproducts can poison catalysts or lead to undesired side reactions, thereby reducing yields and compromising reproducibility [1]. For instance, in the synthesis of neocryptolepine derivatives, the use of high-purity 3-bromo-2-chloroquinoline as a starting material is essential for achieving the reported 'excellent yields' in the one-pot condensation-Pd-catalyzed intramolecular direct arylation strategy [1].

Analytical Chemistry Quality Control Synthetic Methodology

Orthogonal Reactivity of C2-Cl vs. C3-Br in 3-Bromo-2-chloroquinoline: Enabling Sequential Cross-Coupling for Complex Molecule Synthesis

The distinct reactivity of the C2-Cl and C3-Br bonds in 3-bromo-2-chloroquinoline allows for programmed, sequential cross-coupling reactions [1]. This is a direct consequence of the different bond dissociation energies and the relative rates of oxidative addition to palladium(0) catalysts, with the C-Br bond generally being more reactive than the C-Cl bond under typical Suzuki-Miyaura conditions [2]. This property has been exploited in the synthesis of D-ring chloro-substituted neocryptolepines, where the compound is first methylated at the nitrogen to form a quinolinium salt, followed by a palladium-catalyzed intramolecular direct arylation to construct the indole ring, ultimately providing the target compounds in 'excellent yield' [1]. In contrast, mono-halogenated quinolines, such as 3-bromoquinoline or 2-chloroquinoline, lack this dual-site orthogonal reactivity, limiting their utility in complex, multi-step synthetic sequences.

Medicinal Chemistry Organometallic Chemistry C-H Functionalization

In Silico Physicochemical Profile: LogP and TPSA Values for 3-Bromo-2-chloroquinoline (CAS 101870-60-4)

Computationally predicted physicochemical properties for 3-bromo-2-chloroquinoline (CAS 101870-60-4) include a LogP (partition coefficient) of approximately 3.65 and a topological polar surface area (TPSA) of 12.89 Ų [1]. These values are important for assessing the compound's potential as a drug-like scaffold or for predicting its behavior in biological assays. The LogP value indicates significant lipophilicity, which is typical for halogenated aromatic systems, while the low TPSA suggests good membrane permeability. These properties can be compared to those of related quinoline building blocks to inform the selection of the most appropriate starting material for a given medicinal chemistry project.

Computational Chemistry Drug Discovery ADME Prediction

Best Research and Industrial Application Scenarios for 3-Bromo-2-chloroquinoline (CAS 101870-60-4)


Synthesis of Neocryptolepine Analogs via Pd-Catalyzed Intramolecular Direct Arylation

3-Bromo-2-chloroquinoline serves as a key starting material for the synthesis of D-ring chloro-substituted neocryptolepines, a class of compounds with potent antiplasmodial activity [1]. The synthesis involves methylation of 3-bromo-2-chloroquinoline with methyl triflate, followed by a one-pot condensation and palladium-catalyzed intramolecular direct arylation with chloroanilines to construct the indoloquinoline core [1]. This methodology provides a highly efficient route to these complex heterocycles, enabling further derivatization for structure-activity relationship (SAR) studies in antimalarial drug discovery [1].

Preparation of 2,3-Dichloroquinoline via Halogen Exchange

3-Bromo-2-chloroquinoline is a valuable intermediate for the preparation of 2,3-dichloroquinoline [2]. This transformation is achieved through a halogen exchange reaction, where the bromine atom at the 3-position is replaced with a chlorine atom [2]. 2,3-Dichloroquinoline is a versatile building block used in the synthesis of various biologically active compounds, including HCV protease inhibitors [3]. The ability to access 2,3-dichloroquinoline from 3-bromo-2-chloroquinoline provides a strategic advantage in synthetic planning, allowing for the efficient diversification of quinoline-based chemical libraries [2].

Site-Selective Functionalization via Sequential Suzuki-Miyaura Cross-Coupling Reactions

The orthogonal reactivity of the C2-Cl and C3-Br bonds in 3-bromo-2-chloroquinoline enables the site-selective introduction of two different aryl or heteroaryl groups via sequential Suzuki-Miyaura cross-coupling reactions [4]. For example, the more reactive C3-Br bond can be coupled with a first arylboronic acid under mild conditions, followed by coupling of the C2-Cl bond with a second arylboronic acid using a more active catalyst system or forcing conditions [4]. This capability is invaluable for the rapid generation of diverse, unsymmetrical 2,3-diarylquinoline libraries for medicinal chemistry and materials science applications [4].

Synthesis of Potential EGFR Tyrosine Kinase Inhibitors

Derivatives of 3-bromo-2-chloroquinoline have been investigated for their potential as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK) . The presence of the bromine and chlorine atoms provides handles for introducing various substituents that can modulate the compound's binding affinity and selectivity for the EGFR-TK active site . This application highlights the utility of 3-bromo-2-chloroquinoline as a scaffold for developing targeted anticancer agents, where the halogen atoms serve as synthetic handles for exploring structure-activity relationships .

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